1-Chloro-2-(methylsulfonyl)ethane
Overview
Description
1-Chloro-2-(methylsulfonyl)ethane is an organic compound with the molecular formula C3H7ClO2S. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a chloro group and a methylsulfonyl group attached to an ethane backbone. It appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether .
Preparation Methods
1-Chloro-2-(methylsulfonyl)ethane can be synthesized through various methods. One common synthetic route involves the reaction of ethyl methyl sulfone with hypochlorous acid in an appropriate solvent. The reaction conditions typically include controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-2-(methylsulfonyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to yield products with reduced functional groups.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Chloro-2-(methylsulfonyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, such as photopolymers and light-sensitive films
Mechanism of Action
The mechanism of action of 1-chloro-2-(methylsulfonyl)ethane involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can engage in oxidation-reduction processes. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-2-(methylsulfonyl)ethane can be compared with similar compounds such as:
- 1-chloro-2-(ethylsulfonyl)ethane
- Ethyl methyl sulfone
- 2-chloroethanesulfonyl chloride
- Methyl phenyl sulfone
These compounds share structural similarities but differ in their functional groups and reactivity. For instance, 1-chloro-2-(ethylsulfonyl)ethane has an ethylsulfonyl group instead of a methylsulfonyl group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
1-chloro-2-methylsulfonylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNYTKOLIZNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965128 | |
Record name | 1-Chloro-2-(methanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50890-51-2 | |
Record name | 1-Chloro-2-(methylsulfonyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50890-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6,8-Nonatetraenoic acid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-, (all-E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50890-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2-(methanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.